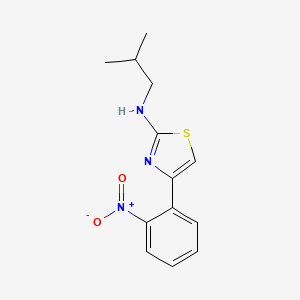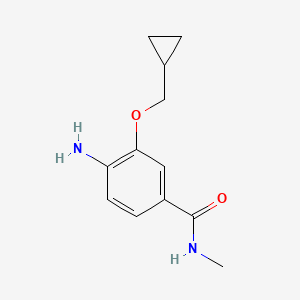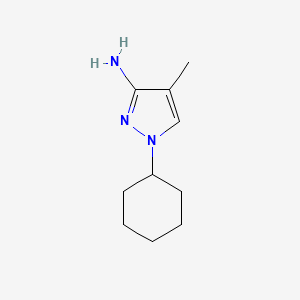
2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one
説明
“2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one” is a chemical compound with the CAS Number: 76395-69-2 . It has a molecular weight of 229.75 . The IUPAC name for this compound is 1-(chloroacetyl)-4-methyldecahydroquinoline . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one” is 1S/C12H20ClNO/c1-9-6-7-14 (12 (15)8-13)11-5-3-2-4-10 (9)11/h9-11H,2-8H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 229.75 . The IUPAC name for this compound is 1-(chloroacetyl)-4-methyldecahydroquinoline .科学的研究の応用
Antioxidant and Antidiabetic Agents
Chloroquinoline derivatives, including those structurally related to "2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one," have been synthesized and evaluated for their potential biological activities. One study demonstrated that these compounds possess significant antioxidant properties, which could be beneficial in reducing high glucose levels in the human body, suggesting a promising role as anti-diabetic agents. The antioxidant activity was assessed using the DPPH method, and the compounds exhibited good percentage inhibition compared to ascorbic acid. Additionally, molecular docking studies supported their potential as effective anti-diabetic agents by inhibiting Glycogen Phosphorylase, a protein involved in glucose metabolism (Murugavel et al., 2017).
Molecular Docking and Structure Analysis
Another study focused on the synthesis and structural elucidation of chloroquinoline derivatives, including their interaction with calf thymus DNA (CT-DNA). The research highlighted the importance of chlorine-chlorine short intermolecular contacts, which generate a three-dimensional supramolecular network. This structural feature may underlie the biological activity of these compounds. The study also utilized molecular docking to confirm the nature of binding to CT-DNA, indicating potential applications in understanding drug-DNA interactions and designing novel therapeutic agents (Murugavel et al., 2016).
Neuroprotective and Anticholinesterase Activities
Research into chloroquinoline derivatives has also revealed their potential in neuroprotection and as inhibitors of beta-amyloid aggregation, oxidative stress, and tau-phosphorylation for Alzheimer's disease therapy. Some compounds within this class were found to be potent, non-neurotoxic agents that exhibit significant anticholinesterase activity. Their mechanism involves inhibiting both the catalytic and peripheral anionic site of the enzyme, providing a multifaceted approach to Alzheimer's disease treatment. The compounds were also capable of counteracting Aβ-aggregation, which is a hallmark of Alzheimer's pathology (García-Font et al., 2016).
Antimicrobial Activity
A study on the microwave-assisted synthesis of chloroquinoline derivatives reported their antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungal organisms. This suggests the potential of these compounds as lead structures for the development of new antimicrobial agents. The structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to their antimicrobial efficacy (Sarveswari & Vijayakumar, 2016).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has several hazard statements including H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-chloro-1-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO/c1-9-6-7-14(12(15)8-13)11-5-3-2-4-10(9)11/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSUCGPACWGZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2C1CCCC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-methyl-decahydroquinolin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzonitrile](/img/structure/B1454090.png)

![1-[2-Chloro-4-(4-fluorophenoxy)phenyl]ethan-1-one](/img/structure/B1454092.png)





![5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1454103.png)


amine](/img/structure/B1454108.png)
